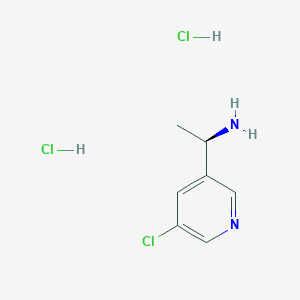![molecular formula C7H6BrN3 B13672238 7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13672238.png)
7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. . The presence of a bromine atom at the 7th position and a methyl group at the 3rd position of the pyrazolo[1,5-a]pyrimidine ring system imparts unique chemical and physical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate β-enaminone derivatives with 3-bromo-1H-pyrazol-5-amine under microwave irradiation. This method is highly efficient and yields various 2,7-disubstituted products . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the microwave-assisted synthesis method suggests its potential for industrial applications. The use of continuous flow reactors and optimization of reaction parameters can further enhance the yield and efficiency of the production process.
化学反応の分析
Types of Reactions: 7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Various substituted pyrazolo[1,5-a]pyrimidines.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Dehalogenated pyrazolo[1,5-a]pyrimidines.
科学的研究の応用
7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for studying intracellular processes.
Medicine: Explored for its anticancer properties and enzymatic inhibitory activity.
Industry: Utilized in the development of organic light-emitting devices and other optoelectronic applications.
作用機序
The mechanism of action of 7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the pyrazolo[1,5-a]pyrimidine core allows the compound to act as a potent inhibitor of certain enzymes, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application, such as anticancer activity or fluorescence .
類似化合物との比較
- 7-Chloro-3-methylpyrazolo[1,5-a]pyrimidine
- 7-Fluoro-3-methylpyrazolo[1,5-a]pyrimidine
- 7-Iodo-3-methylpyrazolo[1,5-a]pyrimidine
Comparison: 7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and photophysical properties compared to its chloro, fluoro, and iodo analogs.
特性
分子式 |
C7H6BrN3 |
|---|---|
分子量 |
212.05 g/mol |
IUPAC名 |
7-bromo-3-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H6BrN3/c1-5-4-10-11-6(8)2-3-9-7(5)11/h2-4H,1H3 |
InChIキー |
ZIEBRMPJKJGQHF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2N=CC=C(N2N=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


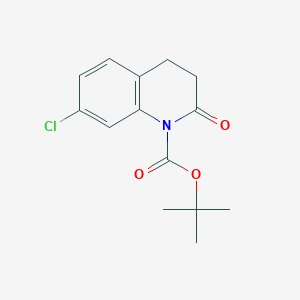

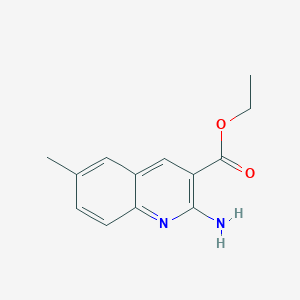
![Benzo[d]isothiazol-4-ylboronic acid](/img/structure/B13672186.png)
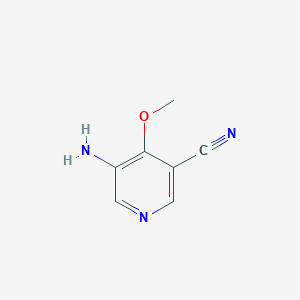

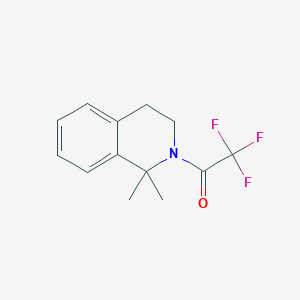
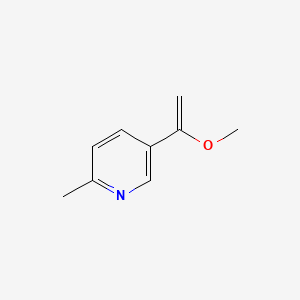

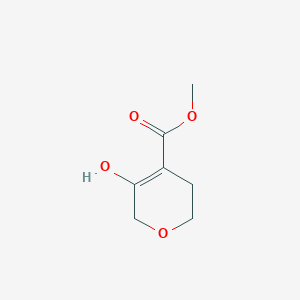
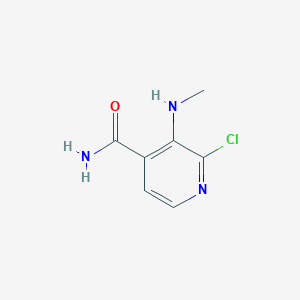
![1,3,4,6,8,13-Hexahydroxy-10,11-dimethylphenanthro[1,10,9,8-opqra]perylene-7,14-dione P-conformer](/img/structure/B13672213.png)
